4,4'-Oxybis(butan-1-ol)

Description

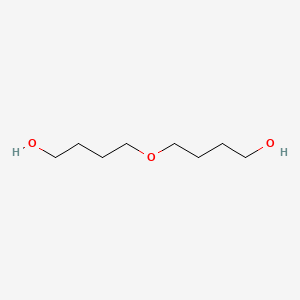

4,4’-Oxybis(butan-1-ol) is an organic compound with the molecular formula C₈H₁₈O₃. It is also known as bis(4-hydroxybutyl) ether. This compound is characterized by the presence of two butanol groups connected by an oxygen atom, forming an ether linkage. It is a colorless, hygroscopic liquid that is soluble in organic solvents such as chloroform and methanol .

Properties

IUPAC Name |

4-(4-hydroxybutoxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c9-5-1-3-7-11-8-4-2-6-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKRIFJRHXXXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948749 | |

| Record name | 4,4'-Oxydi(butan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3403-82-5, 25853-56-9 | |

| Record name | Dibutylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3403-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Oxybisbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybisbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025853569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxydi(butan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybisbutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-oxybisbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Oxybis(butan-1-ol) can be synthesized through the reaction of 1,4-butanediol with a suitable dehydrating agent. One common method involves the use of sulfuric acid as a catalyst to facilitate the etherification reaction. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of 4,4’-Oxybis(butan-1-ol) often involves continuous processes where 1,4-butanediol is reacted with an acid catalyst in a controlled environment. The reaction mixture is then subjected to separation techniques such as distillation to isolate the desired product. The purity of the final product is typically ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Oxybis(butan-1-ol) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form butanol derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Butanoic acid, butanal.

Reduction: Butanol derivatives.

Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

4,4’-Oxybis(butan-1-ol) has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: The compound is explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: It is utilized in the production of polymers, resins, and plasticizers

Mechanism of Action

The mechanism of action of 4,4’-Oxybis(butan-1-ol) involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, making the compound a versatile intermediate in chemical synthesis. The ether linkage provides stability and resistance to hydrolysis, making it suitable for use in harsh chemical environments .

Comparison with Similar Compounds

1,4-Butanediol: Similar in structure but lacks the ether linkage.

Diethylene glycol: Contains two ethylene glycol units connected by an ether linkage.

Polyethylene glycol: A polymer with repeating ethylene glycol units.

Uniqueness: 4,4’-Oxybis(butan-1-ol) is unique due to its specific ether linkage between two butanol units, providing a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring both solubility in organic solvents and stability under various conditions .

Biological Activity

4,4'-Oxybis(butan-1-ol) , also known as Oxybisbutanol , is a chemical compound with the molecular formula . This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and applications. This article explores the biological activity of 4,4'-Oxybis(butan-1-ol), supported by data tables, case studies, and detailed research findings.

Chemical Structure

The structure of 4,4'-Oxybis(butan-1-ol) features two butanol units connected by an ether linkage. This unique configuration imparts specific properties that influence its biological activity.

The biological activity of 4,4'-Oxybis(butan-1-ol) is attributed to its ability to interact with various biomolecules. The ether linkage allows for flexibility in binding to proteins and enzymes, potentially altering their activity. The hydroxyl groups can form hydrogen bonds with target molecules, influencing biochemical pathways.

Antimicrobial Properties

Research indicates that 4,4'-Oxybis(butan-1-ol) exhibits antimicrobial activity . It disrupts microbial cell membranes, leading to cell lysis. This property makes it a candidate for applications in pharmaceuticals and biocides.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects . It may modulate signaling pathways that regulate the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Toxicity and Safety

While exploring its biological activities, it is essential to consider the safety profile of 4,4'-Oxybis(butan-1-ol). Preliminary studies suggest moderate toxicity levels; however, further research is needed to establish comprehensive safety data.

Comparison of Biological Activities

| Compound | Activity Type | Mechanism |

|---|---|---|

| 4,4'-Oxybis(butan-1-ol) | Antimicrobial | Disruption of microbial membranes |

| Anti-inflammatory | Modulation of cytokine production | |

| Cyclohexylbutan-1-ol | Antimicrobial | Cell membrane disruption |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies

- Study on Antimicrobial Activity : A study conducted on various strains of bacteria demonstrated that 4,4'-Oxybis(butan-1-ol) effectively inhibited growth at concentrations as low as 0.5% (v/v). The mechanism was attributed to membrane disruption leading to cell death.

- Inflammation Model Study : In an animal model of inflammation, administration of 4,4'-Oxybis(butan-1-ol) resulted in a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and application of 4,4'-Oxybis(butan-1-ol) in various fields:

- Pharmaceutical Development : Ongoing studies are exploring its use as a precursor for drug synthesis due to its unique chemical properties.

- Environmental Impact : Investigations into its biodegradability indicate that microorganisms can effectively utilize this compound, suggesting minimal environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.